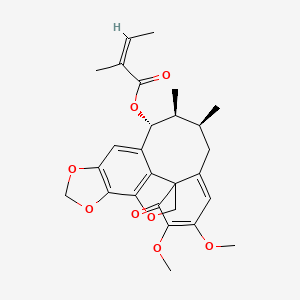![molecular formula C17H27N3O8 B12392015 N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is a uridine analog. Uridine is a nucleoside that has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of the propyl chain to the uridine molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction can yield the deprotected amino propyluridine .
科学的研究の応用
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves its interaction with molecular targets in the body. As a uridine analog, it may interact with nucleoside transporters and enzymes involved in nucleotide metabolism. These interactions can lead to the modulation of various biological pathways, contributing to its anticonvulsant and anxiolytic effects .
類似化合物との比較
Similar Compounds
Uridine: The parent compound with potential antiepileptic effects.
Other Uridine Analogs: Compounds with similar structures and potential biological activities.
Uniqueness
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is unique due to the presence of the Boc-protected amino group and the propyl chain, which may confer distinct biological activities and chemical properties compared to other uridine analogs .
特性
分子式 |
C17H27N3O8 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
tert-butyl N-[3-[3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C17H27N3O8/c1-17(2,3)28-15(25)18-6-4-7-19-11(22)5-8-20(16(19)26)14-13(24)12(23)10(9-21)27-14/h5,8,10,12-14,21,23-24H,4,6-7,9H2,1-3H3,(H,18,25)/t10-,12?,13+,14-/m1/s1 |
InChIキー |
LRMGNUHLYJQXNO-KVYFJXEBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


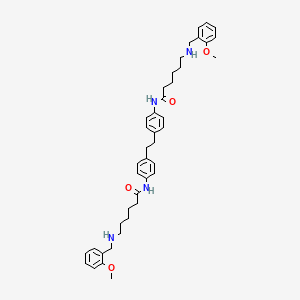
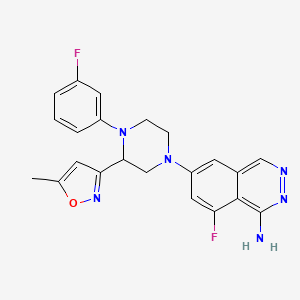
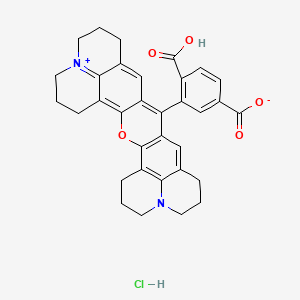
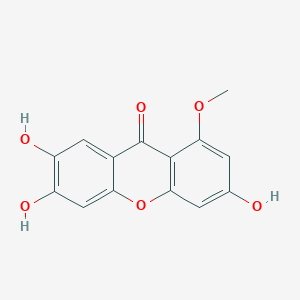

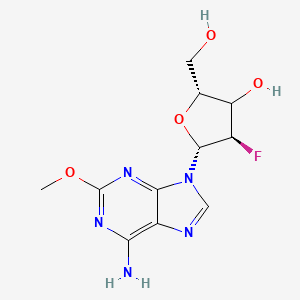
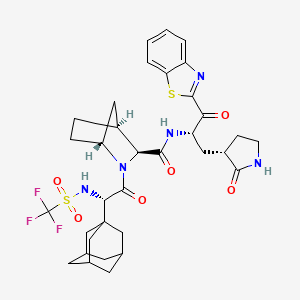
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
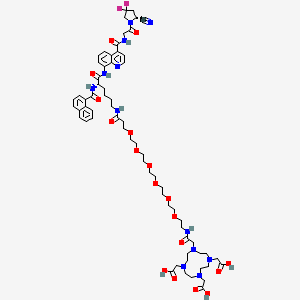
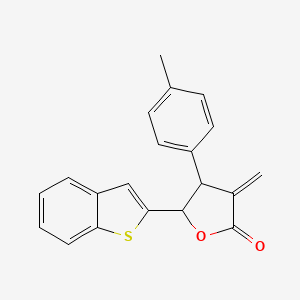
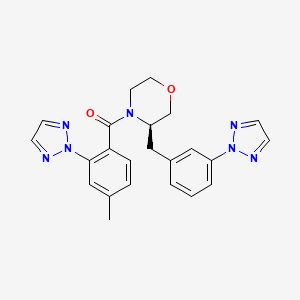
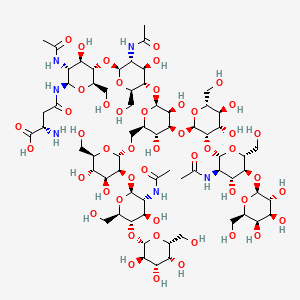
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
